molecular formula C17H14FN3O4S B2417251 N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide CAS No. 895453-50-6

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide

Cat. No.: B2417251
CAS No.: 895453-50-6
M. Wt: 375.37
InChI Key: LTDIBOXBXMRSKF-UHFFFAOYSA-N
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Description

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a fluorophenyl group, an oxadiazole ring, and a tosylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting a hydrazide with a carboxylic acid derivative under acidic or basic conditions. Common reagents used in this step include phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the oxadiazole intermediate.

    Tosylation: The final step involves the tosylation of the acetamide group using tosyl chloride (TsCl) in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-tosylacetamide can be compared with other similar compounds, such as:

    N-(4-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.

    5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorophenyl derivative with a different heterocyclic core, resulting in unique applications and mechanisms of action.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further studies are needed to fully explore its applications and mechanisms of action.

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S/c1-11-2-8-14(9-3-11)26(23,24)10-15(22)19-17-21-20-16(25-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDIBOXBXMRSKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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